molecular formula C30H52O4 B14651133 Agn-PC-0NI4OX CAS No. 42070-25-7

Agn-PC-0NI4OX

Katalognummer: B14651133
CAS-Nummer: 42070-25-7
Molekulargewicht: 476.7 g/mol
InChI-Schlüssel: CFGGZJMWQOFYKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0NI4OX is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its high reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0NI4OX typically involves several synthetic routes, including:

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the above methods, with additional steps to ensure purity and consistency. Techniques such as vacuum filtration, spin coating, and spray coating are commonly used to produce large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0NI4OX undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert this compound to its lower oxidation states.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.

Wissenschaftliche Forschungsanwendungen

Agn-PC-0NI4OX has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Agn-PC-0NI4OX involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. Its high reactivity allows it to participate in multiple pathways, making it a versatile tool in scientific research .

Eigenschaften

CAS-Nummer

42070-25-7

Molekularformel

C30H52O4

Molekulargewicht

476.7 g/mol

IUPAC-Name

3,5-didodecyl-4,6-dihydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C30H52O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(31)26(29(33)30(34)28(25)32)24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-24H2,1-2H3

InChI-Schlüssel

CFGGZJMWQOFYKL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC1=C(C(=O)C(=O)C(=C1O)CCCCCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.